molecular formula C27H26BrN3O3S B12047684 N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-19-9

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12047684
CAS No.: 476483-19-9
M. Wt: 552.5 g/mol
InChI Key: UQPUUONRDXLXHV-UHFFFAOYSA-N
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Description

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

CAS No.

476483-19-9

Molecular Formula

C27H26BrN3O3S

Molecular Weight

552.5 g/mol

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H26BrN3O3S/c1-14-22(25(33)31-26-30-18-11-16(28)7-10-21(18)35-26)23(15-5-8-17(34-4)9-6-15)24-19(29-14)12-27(2,3)13-20(24)32/h5-11,23,29H,12-13H2,1-4H3,(H,30,31,33)

InChI Key

UQPUUONRDXLXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-bromobenzo[d]thiazole, 4-methoxybenzaldehyde, and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions driven by its electrophilic bromine atom, nucleophilic carboxamide group, and electron-rich aromatic systems.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProducts/Outcomes
Nucleophilic Substitution KOH/EtOH, 80°C
Pd(PPh₃)₄, K₂CO₃
Bromine replaced with -OH or cross-coupled aryl groups
Oxidation KMnO₄, H₂O, Δ
H₂O₂, CH₃COOH
Oxidation of thiazole sulfur or methoxy groups to sulfoxides/sulfones or quinones
Reduction NaBH₄, MeOH
H₂/Pd-C, EtOAc
Reduction of ketone (5-oxo) to alcohol or saturation of hexahydroquinoline ring
Hydrolysis HCl (6M), reflux
NaOH (aq), 60°C
Cleavage of carboxamide to carboxylic acid or thiazole ring opening
Cyclocondensation NH₄OAc, EtOH, Δ Formation of fused heterocycles via Hantzsch-type reactions

Degradation and Stability Pathways

The compound’s stability under varying conditions informs its handling and applications:

ConditionDegradation PathwayHalf-Life (25°C)
Acidic (pH < 3)Hydrolysis of carboxamide to carboxylic acid8h
Alkaline (pH > 10)Thiazole ring opening via nucleophilic attack2h
UV Light (λ = 254 nm)Photooxidation of methoxyphenyl to quinone30min
Thermal (>150°C)Decomposition via retro-Diels-Alder reactionImmediate

Enzyme Inhibition :

  • Cyclooxygenase (COX) Inhibition : Binds to COX-2 active site via hydrogen bonding (ΔG = -9.8 kcal/mol) with IC₅₀ = 0.42 μM.

  • Kinase Binding : Forms π-π stacking interactions with EGFR kinase (PDB: 6LUD), reducing phosphorylation by 78% at 10 μM.

Metal Complexation :

  • Forms stable complexes with Fe³⁺ and Cu²⁺ in ethanol, characterized by UV-Vis shifts (λmax = 430 nm).

Comparative Reactivity

The compound’s reactivity differs markedly from analogs:

FeatureThis CompoundAnalog (No 4-Methoxyphenyl)
Electrophilic Substitution Activated at C-6 of thiazoleReactivity shifts to C-4 of quinoline
Oxidative Stability Lower (due to electron-donating methoxy)Higher (no destabilizing groups)
Hydrolysis Rate Faster (methoxy enhances carboxamide lability)Slower (t₁/₂ = 24h under similar conditions)

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chlorobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N-(5-Fluorobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiazole moiety with a hexahydroquinoline structure, which is known to enhance biological interactions due to its unique chemical properties.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20BrN3O3S\text{C}_{19}\text{H}_{20}\text{BrN}_3\text{O}_3\text{S}

This structure suggests a complex interaction with biological targets due to the presence of multiple functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to N-(5-Bromobenzo[d]thiazol-2-yl) have shown significant activity against various pathogens. A study indicated that benzothiazole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.56 mg/mL to 25 mg/mL against Mycobacterium tuberculosis and other bacterial strains . The presence of bromine in the structure enhances the antimicrobial efficacy by improving the binding affinity to bacterial enzymes.

Anticancer Properties

Research has demonstrated that derivatives of benzothiazole exhibit promising anticancer properties. For example, a compound structurally related to N-(5-Bromobenzo[d]thiazol-2-yl) showed cytotoxic effects against human hepatocellular carcinoma cell lines (HepG2), with IC50 values indicating significant potency compared to established chemotherapeutics . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. In particular, its ability to inhibit monoamine oxidase B (MAO-B) was investigated. Compounds with similar structures demonstrated competitive inhibition with IC50 values in the low micromolar range . This suggests that N-(5-Bromobenzo[d]thiazol-2-yl) could be beneficial in treating neurodegenerative diseases where MAO-B plays a crucial role.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromine Substitution : Enhances lipophilicity and electron-withdrawing properties.
  • Methoxy Group : Contributes to increased solubility and potential interactions with biological targets.

A detailed SAR analysis indicates that modifications on the benzothiazole ring significantly affect the compound's potency against various biological targets .

Study 1: Antimicrobial Efficacy

In vitro studies conducted on synthesized benzothiazole derivatives revealed that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized the MTT assay for cytotoxicity evaluation and determined MIC values that confirmed the effectiveness of these compounds as potential antibiotics .

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer activity of related compounds using multicellular spheroids as a model system. The findings indicated that certain derivatives led to significant reductions in cell viability, supporting further development as anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed for this compound, and what are the critical reaction conditions?

Answer:
The compound is synthesized via multi-step protocols involving cyclocondensation, amidation, and halogenation. Key steps include:

  • Cyclocondensation : Formation of the hexahydroquinoline core using ethyl acetoacetate and substituted amines under reflux in ethanol .
  • Amidation : Coupling the bromobenzo[d]thiazol-2-amine moiety to the quinoline scaffold using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
  • Halogenation : Bromination at the 5-position of the benzothiazole ring using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under UV light .
    Key Conditions : Solvent polarity, temperature control (reflux at 80–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation.

Advanced: How can reaction parameters be systematically optimized to improve yield, particularly for large-scale synthesis?

Answer:
Yield optimization requires a Design of Experiments (DoE) approach:

  • Catalyst Screening : Evaluate alternatives to DCC (e.g., HATU or PyBOP) to reduce side reactions .
  • Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • AI-Driven Analysis : Implement machine learning models (e.g., COMSOL Multiphysics) to predict optimal molar ratios and reaction kinetics .
    Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using LC-MS.

Basic: Which spectroscopic techniques are essential for structural characterization, and what spectral markers distinguish this compound?

Answer:

  • ¹H/¹³C NMR :
    • Quinoline C=O peak at δ ~200 ppm (¹³C).
    • Methoxy group (-OCH₃) singlet at δ ~3.8 ppm (¹H) .
  • IR Spectroscopy :
    • Amide C=O stretch at ~1650–1680 cm⁻¹.
    • Thiazole C-S-C absorption at ~680 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion [M+H]⁺ with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do structural modifications (e.g., bromine substitution) influence bioactivity, and how are these effects validated?

Answer:

  • Bromine Impact : The 5-bromo group enhances electrophilicity, improving DNA intercalation in anticancer assays .
  • Validation Methods :
    • SAR Studies : Compare analogs with Cl, F, or H at the 5-position in cytotoxicity screens (e.g., MTT assay on HeLa cells) .
    • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II) .
    • Microscopy : Assess apoptosis via fluorescence staining (Annexin V/PI) .

Advanced: What computational tools predict the compound’s reactivity or metabolic stability, and what are their limitations?

Answer:

  • DFT Calculations : Gaussian 09 to map electron density and identify reactive sites (e.g., quinoline C=O for nucleophilic attack) .
  • MD Simulations : GROMACS to study lipid bilayer penetration for blood-brain barrier assessment .
  • Limitations :
    • Force fields may not accurately model halogen bonding.
    • Predictions require experimental validation via in vitro microsomal stability assays .

Basic: What in vitro models are used to evaluate biological activity, and what key results have been reported?

Answer:

  • Antimicrobial : MIC testing against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) .
  • Anticancer : IC₅₀ = 12 µM against MCF-7 breast cancer cells via ROS-mediated apoptosis .
  • Anti-inflammatory : 50% inhibition of COX-2 at 10 µM in RAW264.7 macrophages .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Answer:

  • Variable Control : Standardize cell lines, culture conditions, and compound purity (HPLC ≥95%) .
  • Mechanistic Studies :
    • Use siRNA knockdown to confirm target specificity.
    • Compare pharmacokinetics (e.g., plasma protein binding) via LC-MS/MS .
  • Meta-Analysis : Pool data from multiple assays (e.g., NCI-60 panel) to identify structure-activity trends .

Advanced: What methodologies assess the compound’s stability under physiological conditions, and what degradation pathways are observed?

Answer:

  • Forced Degradation : Expose to pH 1–13, UV light, and 40–80°C. Monitor via HPLC-UV/HRMS .
  • Degradation Pathways :
    • Hydrolysis of the amide bond in acidic conditions.
    • Photooxidation of the thiazole ring producing sulfoxides .
  • Stabilization Strategies : Lyophilization with cyclodextrins or PEGylation to enhance shelf life .

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